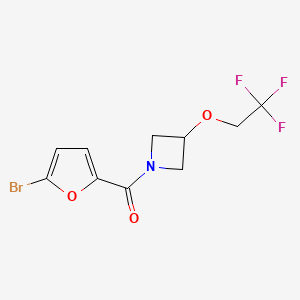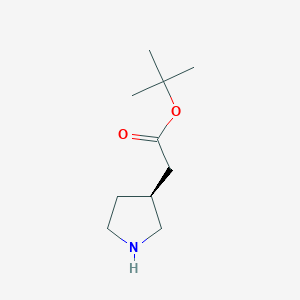
2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, ethyl group, and fluorobenzoate group would all contribute to the overall structure. The presence of the amino group and the carbonyl group could also introduce polarity to the molecule, which would affect its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group could participate in acid-base reactions, the carbonyl group could undergo addition reactions, and the benzene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, ethyl group, amino group, carbonyl group, and fluorobenzoate group would all contribute to its properties. These could include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Fluorine Compounds in Medicinal Chemistry
Fluorine-containing compounds, such as those with a 2-fluorobenzoate moiety, play a crucial role in medicinal chemistry due to fluorine's unique properties, including its electronegativity and small size. These properties can significantly affect the biological activity of pharmaceuticals, including their metabolic stability, lipophilicity, and binding affinity to biological targets. For example, fluorinated analogs of therapeutic agents often exhibit enhanced activity or improved pharmacokinetic profiles compared to their non-fluorinated counterparts. A study by Song et al. (2005) on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups demonstrated moderate anticancer activity in vitro, highlighting the potential of fluorine-containing compounds in drug design and development (Song et al., 2005).
Prodrug Strategies for Improved Drug Properties
The concept of prodrugs involves the modification of active pharmaceutical ingredients to improve their physicochemical, pharmacokinetic, or pharmacodynamic properties. Amino acid prodrugs, as discussed by Bradshaw et al. (2002), can significantly enhance the solubility and bioavailability of lipophilic compounds. This strategy involves conjugating an amino acid to a drug molecule, thereby improving its water solubility while ensuring rapid in vivo conversion back to the active drug. Such approaches are particularly relevant for compounds with functionalities amenable to conjugation, like the amino and ester groups present in "2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-fluorobenzoate" (Bradshaw et al., 2002).
Radiolabeling for Diagnostic and Therapeutic Applications
Radiolabeled compounds are indispensable tools in diagnostic imaging and targeted radiotherapy. The synthesis of radiolabeled probes, such as those described by Kiesewetter et al. (2011) for peptides and proteins, involves the incorporation of radioactive isotopes into biologically active molecules. The process detailed for creating N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide showcases how fluorinated benzamides can be synthesized and used for the conjugation with peptides and proteins, providing a basis for developing diagnostic or therapeutic agents (Kiesewetter et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOOHJKCLOOISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-5-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2725066.png)

![(E)-N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2725069.png)

![4,7-Dimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2725072.png)






